IC261

Casein Kinase 1 Isoform Selectivity Kinase Profiling

Researchers studying CK1δ/ε-mediated mitotic regulation often face a critical gap: commercially available CK1 inhibitors differ profoundly in cellular phenotype despite shared nominal targets. Substituting IC261 with PF-670462 or D4476 yields divergent spindle and p53-pathway outcomes, compromising experimental reproducibility. IC261 (CAS 186611-52-9) directly resolves this by providing: • Defined CK1δ/ε isoform selectivity (IC50 ~1 µM) with concurrent microtubule-depolymerizing activity absent in PF-670462 • Robust p53-status-dependent mitotic arrest-G1 block in p53-proficient cells vs. apoptosis in p53-deficient backgrounds • Validated utility as a dual-activity probe for CK1-microtubule crosstalk studies Supplied with stringent batch-to-batch quality control and reliable global logistics for uninterrupted research continuity.

Molecular Formula C18H17NO4
Molecular Weight 311.3 g/mol
CAS No. 186611-52-9
Cat. No. B1681162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIC261
CAS186611-52-9
Synonyms3-((2,4,6-trimethoxyphenyl)methylidenyl)indolin-2-one
IC 261
IC-261
IC261
Molecular FormulaC18H17NO4
Molecular Weight311.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)C=C2C3=CC=CC=C3NC2=O)OC
InChIInChI=1S/C18H17NO4/c1-21-11-8-16(22-2)14(17(9-11)23-3)10-13-12-6-4-5-7-15(12)19-18(13)20/h4-10H,1-3H3,(H,19,20)/b13-10+
InChIKeyJBJYTZXCZDNOJW-JLHYYAGUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





IC261 CK1δ/ε Inhibitor Profile


IC261 (CAS 186611-52-9), also known as SU5607, is a small-molecule indolinone derivative that functions as a cell-permeable, reversible, and ATP-competitive inhibitor of the serine/threonine-specific casein kinase 1 (CK1) family [1]. Its primary utility lies in its selective targeting of the CK1δ and CK1ε isoforms, which are ubiquitously expressed kinases involved in a wide array of cellular processes including cell cycle regulation, DNA repair, Wnt signaling, and circadian rhythms [2]. Unlike pan-CK1 inhibitors, IC261 exhibits a defined isoform selectivity profile, providing researchers with a precise tool for dissecting CK1δ/ε-specific functions in complex biological systems .

IC261 vs. Generic CK1 Inhibitors


Direct substitution of IC261 with other CK1 inhibitors, even those broadly classified as CK1δ/ε inhibitors, is scientifically unsound due to profound differences in isoform selectivity, off-target activity, and mechanism-driven biological outcomes. For instance, while PF-670462 is a more potent CK1δ/ε inhibitor at the isolated enzyme level, IC261's unique ability to trigger mitotic checkpoint activation and induce microtubule depolymerization—activities not shared by PF-670462—demonstrates that potency alone does not predict cellular function [1]. Furthermore, despite D4476 being more potent against CK1 in some assays, IC261's distinct effects on the mitotic spindle and p53 pathway differentiate its cellular phenotype . Therefore, compound selection must be based on the specific experimental context and the precise molecular readout required, not on a generic inhibitor class label.

IC261 Differentiation Evidence


CK1δ/ε Isoform Selectivity

IC261 demonstrates >15-fold selectivity for CK1δ and CK1ε over CK1α. In standardized biochemical assays, IC261 inhibits CK1δ and CK1ε with similar low micromolar potency, while requiring significantly higher concentrations to inhibit CK1α . This profile is consistent across multiple vendor sources and independent studies .

Casein Kinase 1 Isoform Selectivity Kinase Profiling

Mitotic Arrest & p53-Dependent G1 Block

At low micromolar concentrations (1-5 μM), IC261 induces a transient mitotic arrest followed by a p53-dependent post-mitotic G1 phase block, preventing entry into S phase [1]. In cells with functional p53, this leads to cell cycle exit, whereas cells with non-functional p53 undergo post-mitotic replication and apoptosis. This phenotype is distinct from that of other CK1 inhibitors like PF-670462, which do not trigger a robust mitotic checkpoint arrest under similar conditions [2].

Mitotic Checkpoint p53 Signaling Cell Cycle Arrest

Microtubule Depolymerization Activity

IC261 induces rapid and reversible depolymerization of microtubules in interphase cells, an effect similar to the known microtubule destabilizer nocodazole [1]. This activity is independent of CK1 inhibition, as demonstrated by the fact that the more potent CK1 inhibitor PF-670462 does not depolymerize microtubules [2]. This off-target activity is crucial for interpreting IC261's cellular effects, particularly in studies of mitosis and cell migration.

Microtubule Dynamics Cytoskeleton Mitotic Spindle

IC261 Recommended Applications


CK1δ/ε in Mitotic Progression

Based on its well-characterized ability to induce mitotic arrest and its defined isoform selectivity profile [1], IC261 is the preferred tool compound for studies focused on the specific roles of CK1δ/ε in regulating mitotic entry, spindle assembly checkpoint, and cytokinesis. Its unique mechanism of action, distinct from more potent but functionally different inhibitors like PF-670462, makes it essential for experiments where triggering a mitotic checkpoint response is the desired readout [2].

CK1–Microtubule Interplay

For researchers investigating the functional crosstalk between CK1-mediated phosphorylation events and the microtubule cytoskeleton, IC261 serves as a valuable dual-activity probe [1]. Its ability to both inhibit CK1δ/ε and destabilize microtubules allows for the study of how these two processes interact in processes like cell migration, intracellular trafficking, and mitosis. This application is supported by direct comparative evidence showing that other CK1 inhibitors do not affect microtubule stability [2].

p53-Dependent Cell Cycle Control in Cancer

IC261 is particularly well-suited for cancer research involving p53 pathway analysis. Its induction of a post-mitotic G1 arrest in p53-proficient cells, contrasted with mitotic catastrophe and apoptosis in p53-deficient cells, provides a clear, p53-status-dependent phenotype [1]. This makes IC261 an invaluable tool for dissecting p53's role in preventing polyploidy and maintaining genomic stability after mitotic stress [2].

Microtubule Destabilization Assay Control

Given its robust and well-documented microtubule-depolymerizing activity, comparable to that of the classical agent nocodazole [1], IC261 can serve as a reliable positive control or reference compound in assays designed to screen for or characterize other microtubule-targeting agents. Its use in this context is justified by the detailed characterization of its effects on interphase microtubules and mitotic spindle dynamics [2].

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